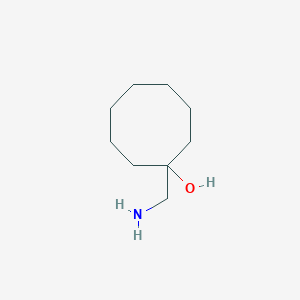![molecular formula C13H12N2O4 B1486614 4-(1,3-二氧代四氢-1H-吡咯并[1,2-c]咪唑-2(3H)-基)苯甲酸 CAS No. 1219375-49-1](/img/structure/B1486614.png)
4-(1,3-二氧代四氢-1H-吡咯并[1,2-c]咪唑-2(3H)-基)苯甲酸
描述
4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid is a fascinating compound with a complex structure, featuring both a benzoic acid moiety and a pyrroloimidazolidinedione ring system. This combination endows the compound with unique properties, making it of interest in various fields of scientific research.
科学研究应用
4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid is utilized in numerous research domains:
Chemistry: : As a precursor in synthesizing complex organic molecules.
Biology: : In studies involving enzyme inhibition or interaction with biological macromolecules.
Medicine: : Potential pharmacological applications such as anti-inflammatory or anticancer agents.
Industry: : In the development of advanced materials with specific functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid typically involves a multi-step process:
Step 1: : Formation of the pyrroloimidazolidinedione ring.
Starting materials: Anhydrides or esters with appropriate substituents.
Conditions: Cyclization reactions under controlled temperatures with acid or base catalysts.
Step 2: : Functionalization of the benzoic acid moiety.
Reagents: Carboxylic acids or derivatives.
Conditions: Various coupling reactions under anhydrous conditions.
Industrial Production Methods
On an industrial scale, the production involves:
Large-scale cyclization reactions in batch reactors.
Use of high-throughput continuous flow systems to ensure consistency and yield.
化学反应分析
Types of Reactions
4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid undergoes several types of reactions:
Oxidation: : Involves converting specific functional groups to higher oxidation states.
Reduction: : Reduction of nitro groups or carbonyl groups under hydrogenation conditions.
Substitution: : Aromatic electrophilic and nucleophilic substitutions depending on the substituents on the benzoic acid ring.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, CrO₃ under acidic or basic conditions.
Reducing Agents: : NaBH₄, H₂ with Pd/C catalyst.
Substitution Reagents: : Halides, organolithiums, Grignard reagents under inert atmospheres.
Major Products Formed
The major products include various substituted derivatives of the parent compound, which retain the core structure but with modified functional groups.
作用机制
Mechanism of Effect
The compound interacts with specific molecular targets, influencing biological pathways.
It binds to active sites of enzymes, altering their function and regulating biochemical processes.
Molecular Targets and Pathways
Enzyme Inhibition: : Targets enzymes involved in inflammation, signaling pathways, or DNA replication.
Signal Modulation: : Modifies the activity of receptors or ion channels in cellular communication.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxo-1,2-dihydroisoquinolin-2-yl)benzoic acid
4-(1,3-Dioxotetrahydropyrrolo[3,2-c]pyridine-2-yl)benzoic acid
4-(1,3-Dioxotetrahydrofuro[3,2-c]quinoline-2-yl)benzoic acid
Uniqueness
Structural Complexity: : The unique arrangement of the pyrroloimidazolidinedione and benzoic acid moieties.
Reactivity: : Distinct reactivity patterns in comparison to similar compounds due to specific electronic and steric effects.
Through its intricate structure and versatility, 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid continues to be a compound of significant scientific interest. From synthetic strategies to diverse applications, it remains a cornerstone for ongoing research and development.
属性
IUPAC Name |
4-(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-11-10-2-1-7-14(10)13(19)15(11)9-5-3-8(4-6-9)12(17)18/h3-6,10H,1-2,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZGUYIVQQJBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1486536.png)








![2-[3-(Hydroxymethyl)piperidin-1-yl]propanoic acid](/img/structure/B1486548.png)

![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)

